2-[(2,3-dichlorobenzoyl)amino]-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxamide
Overview
Description
2-[(2,3-dichlorobenzoyl)amino]-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxamide, also known as DCTA, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a member of the class of compounds known as thiophene carboxamides, which have been shown to possess a wide range of biological activities. In
Scientific Research Applications
2-[(2,3-dichlorobenzoyl)amino]-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the growth of cancer cells in animal models.
Mechanism of Action
The mechanism of action of 2-[(2,3-dichlorobenzoyl)amino]-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxamide is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has been shown to have a number of other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have potential as an anti-inflammatory agent. It has also been shown to have antioxidant activity, which may help to protect cells from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[(2,3-dichlorobenzoyl)amino]-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxamide for lab experiments is its high potency and specificity. It has been shown to be effective at very low concentrations, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 2-[(2,3-dichlorobenzoyl)amino]-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxamide. One area of interest is in the development of new cancer treatments based on this compound and related compounds. Another area of research is in the elucidation of the mechanism of action of this compound, which may lead to the development of new drugs targeting the same pathways. Additionally, further studies are needed to determine the potential applications of this compound in other areas of research, such as inflammation and oxidative stress.
properties
IUPAC Name |
2-[(2,3-dichlorobenzoyl)amino]-4-(4-ethylphenyl)-5-methylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O2S/c1-3-12-7-9-13(10-8-12)16-11(2)28-21(17(16)19(24)26)25-20(27)14-5-4-6-15(22)18(14)23/h4-10H,3H2,1-2H3,(H2,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCDILCZNPWZQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)N)NC(=O)C3=C(C(=CC=C3)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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